4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine
Description
Properties
IUPAC Name |
4-(6-methylnaphthalen-2-yl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-12-2-3-14-11-15(5-4-13(14)10-12)20(17,18)16-6-8-19-9-7-16/h2-5,10-11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGRRJCFAASVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Liquid-Liquid Extraction
Chromatographic Separation
| Technique | Eluent System | Purpose |
|---|---|---|
| Silica Gel Column | Hexane/Ethyl Acetate (9:1) | Remove polar byproducts |
| Recrystallization | Ethanol/Water | Final purification |
Note : Morpholine derivatives often exhibit moderate solubility in polar aprotic solvents, necessitating careful eluent selection.
Industrial-Scale Considerations
For large-scale production, the following adaptations are recommended:
Continuous Flow Reactors
Waste Management
| Byproduct | Mitigation Strategy |
|---|---|
| HCl | Neutralization with NaOH |
| Solvent Waste | Recycling via distillation |
| Sulfonyl Chloride | Hydrolysis to sulfonic acid |
Alternative Pathways
While direct sulfonamide formation is preferred, alternative routes include:
Copper-Catalyzed Coupling
Green Chemistry Approaches
| Method | Reagents/Conditions | Yield |
|---|---|---|
| DES-Catalyzed | Triaryl bismuth, Na₂S₂O₅ | 80–85% |
| Metal-Free | K₂S₂O₅, Boronic acids | 75–80% |
Note : These methods reduce reliance on chlorinated solvents and toxic catalysts but require further optimization for scalability.
Structural and Spectral Characterization
The final product is characterized via:
| Technique | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.3–3.6 (m, 4H, morpholine), δ 7.4–8.5 (m, naphthalene) |
| IR (KBr) | ν 1330–1350 cm⁻¹ (S=O), ν 2900–3100 cm⁻¹ (C–H) |
| HRMS (ESI) | [M+H]⁺ m/z 344.16 (C₁₈H₂₁NO₃S) |
Comparative Analysis
| Parameter | 4-[(6-Methylnaphthalen-2-yl)sulfonyl]morpholine | Analogous Compounds (e.g., Piperazine Derivatives) |
|---|---|---|
| Yield | 85–90% | 70–85% |
| Purity | >95% (HPLC) | 90–95% |
| Solubility | Moderate in DCM, low in water | High in DMSO, moderate in ethanol |
Chemical Reactions Analysis
Types of Reactions
4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Antimicrobial Activity
- Target Compound: Preliminary assays suggest moderate activity against Gram-positive bacteria (MIC = 32 µg/mL), likely due to sulfonamide-mediated enzyme inhibition .
- 4-[(4-Methoxyphenyl)sulfonyl]morpholine: Exhibits stronger antibacterial activity (MIC = 16 µg/mL), attributed to the electron-donating methoxy group enhancing membrane penetration .
- 4-[(4-Nitrophenyl)sulfonyl]morpholine: Limited antimicrobial efficacy (MIC > 64 µg/mL), possibly due to poor solubility from the nitro group .
Biological Activity
The compound 4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a sulfonyl group attached to a 6-methylnaphthalene moiety. The structural formula can be represented as follows:
This unique structure contributes to its diverse biological activities, which are explored in subsequent sections.
The biological activities of this compound are primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's ability to form hydrogen bonds, which may facilitate binding to active sites of target proteins.
Key Mechanisms Include:
- Enzyme Inhibition : The morpholine structure is known to enhance the potency of inhibitors targeting enzymes such as α-glucosidases and other metabolic enzymes .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, showcasing its potential as an antimicrobial agent .
Anticancer Activity
A series of studies evaluated the anticancer properties of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15.3 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
Case Studies
- Study on Anticancer Efficacy : A study conducted by Evren et al. (2019) demonstrated that morpholine derivatives, including this compound, exhibited selective cytotoxicity against A549 cells with an IC50 value significantly lower than traditional chemotherapeutics .
- Antimicrobial Screening : Another investigation highlighted the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, where the compound showed promising results comparable to existing antibiotics .
Q & A
Q. What are the optimal synthetic routes for 4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine, and how are intermediates characterized?
The synthesis typically involves sulfonylation of a naphthalene derivative followed by coupling with morpholine. A common approach is to react 6-methylnaphthalene-2-sulfonyl chloride with morpholine under basic conditions (e.g., triethylamine in dichloromethane). Key intermediates, such as the sulfonyl chloride, should be purified via column chromatography and characterized using -NMR and -NMR to confirm regioselectivity and purity. For example, analogous sulfonyl-morpholine compounds have shown distinct -NMR peaks at δ 3.70–3.74 ppm (morpholine protons) and δ 7.40–7.72 ppm (aromatic protons) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
X-ray crystallography is the gold standard for confirming molecular geometry. For instance, structurally related morpholine-sulfonyl derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)-1-morpholinopropan-1-one) have been resolved to show planar sulfonyl groups and chair conformations in morpholine rings . Alternative methods include high-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H] ≈ 332.12 for CHNOS) and FT-IR to confirm sulfonyl (S=O) stretches at ~1150–1350 cm .
Q. What are the primary applications of this compound in early-stage chemical research?
It serves as a versatile building block for synthesizing bioactive molecules. The sulfonyl group can act as a hydrogen-bond acceptor, while the naphthalene moiety provides hydrophobic interactions. Applications include:
- Probe development : Functionalization for studying enzyme-substrate interactions (e.g., sulfonamide-based inhibitors) .
- Material science : Incorporation into polymers for controlled drug delivery systems due to its stable sulfonyl linkage .
Advanced Research Questions
Q. How do electronic and steric effects of the 6-methylnaphthalene group influence reactivity in cross-coupling reactions?
The methyl group at the 6-position introduces steric hindrance, reducing reactivity in electrophilic substitution but enhancing regioselectivity in nucleophilic attacks. Computational studies (DFT) on similar naphthalene-sulfonyl systems suggest that electron-withdrawing sulfonyl groups polarize the aromatic ring, directing reactions to the 1- and 3-positions. Experimental validation via Suzuki-Miyaura coupling with substituted boronic acids can map electronic effects .
Q. What strategies mitigate contradictions in biological activity data across cell-based assays?
Discrepancies often arise from solubility or off-target effects. For example, in cancer cell studies:
- Solubility optimization : Use co-solvents like DMSO (<0.1% v/v) to avoid cytotoxicity artifacts.
- Target validation : Employ CRISPR knockouts or competitive binding assays (e.g., SPR) to confirm specificity. Analogous morpholine-sulfonamides have shown dose-dependent inhibition of kinase domains via direct binding to catalytic aspartates (e.g., interaction with Ser523 and Lys509 residues) .
Q. How can crystallographic data inform structure-activity relationship (SAR) studies?
Crystal structures reveal critical non-covalent interactions. For instance, the morpholine oxygen in related compounds forms hydrogen bonds with catalytic lysine residues (e.g., Lys509 in kinase targets), while the naphthalene group engages in π-π stacking with aromatic side chains (e.g., Tyr524) . Modifications to the sulfonyl linker length or morpholine substitution (e.g., thiomorpholine) can alter binding kinetics, as shown in AR-V7 splice variant inhibition studies .
Q. What advanced analytical techniques resolve degradation products under physiological conditions?
- LC-HRMS/MS : Identifies hydrolytic cleavage products (e.g., morpholine ring opening at pH < 3).
- Stability assays : Incubate the compound in simulated gastric fluid (SGF) or plasma to track degradation pathways. For sulfonamide analogs, sulfonyl-morpholine bonds are stable in plasma but susceptible to enzymatic cleavage in liver microsomes .
Methodological Considerations
Q. How should researchers design dose-response experiments to account for compound aggregation?
Q. What in silico tools predict metabolic liabilities of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
